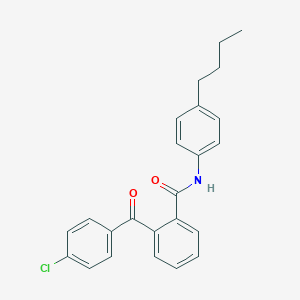
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide, also known as BPN-15606, is a small molecule compound that has gained attention in recent years for its potential therapeutic applications in neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide is not fully understood, but it is believed to involve the inhibition of the protein kinase GSK3β. GSK3β is involved in the regulation of several cellular processes, including neuronal survival, synaptic plasticity, and the formation of amyloid beta plaques in Alzheimer's disease. By inhibiting GSK3β, N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide may be able to prevent or reverse these pathological processes.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide has been shown to have several biochemical and physiological effects in animal models of neurological disorders. These include the reduction of amyloid beta pathology, the improvement of cognitive function, the protection against neuronal cell death, and the enhancement of synaptic plasticity. These effects are likely due to the inhibition of GSK3β, as discussed above.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide is that it has shown promising results in animal models of neurological disorders, suggesting that it may have therapeutic potential in humans. However, there are also several limitations to its use in lab experiments. For example, the synthesis of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide is complex and time-consuming, making it difficult to produce large quantities for use in experiments. Additionally, the mechanism of action of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide is not fully understood, which makes it challenging to design experiments that can accurately measure its effects.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide. One area of focus could be to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease or Huntington's disease. Another direction could be to conduct further studies to better understand its mechanism of action and how it interacts with other cellular processes. Additionally, researchers could explore ways to optimize the synthesis method to improve the efficiency and yield of N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide. Overall, N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide shows promise as a potential therapeutic agent for neurological disorders, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method has been described in detail in a scientific paper by Wang et al. (2019). Briefly, the synthesis involves the reaction of 4-butylaniline with 4-chlorobenzoyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with 2-aminobenzamide in the presence of potassium carbonate and dimethylformamide. The final product is obtained through a purification process involving column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide has been the subject of several scientific studies investigating its potential therapeutic applications in neurological disorders. One study by Zhang et al. (2020) demonstrated that N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide can reduce amyloid beta pathology and improve cognitive function in a mouse model of Alzheimer's disease. Another study by Wang et al. (2019) showed that N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide can protect against neuronal cell death and improve synaptic plasticity in a mouse model of ischemic stroke.
Propriétés
Formule moléculaire |
C24H22ClNO2 |
|---|---|
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-(4-chlorobenzoyl)benzamide |
InChI |
InChI=1S/C24H22ClNO2/c1-2-3-6-17-9-15-20(16-10-17)26-24(28)22-8-5-4-7-21(22)23(27)18-11-13-19(25)14-12-18/h4-5,7-16H,2-3,6H2,1H3,(H,26,28) |
Clé InChI |
NSFBCURHWDZECF-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




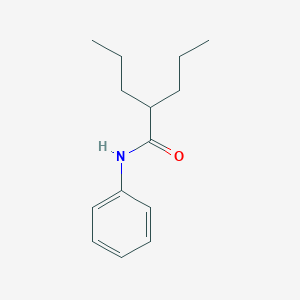
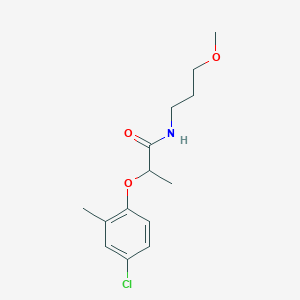
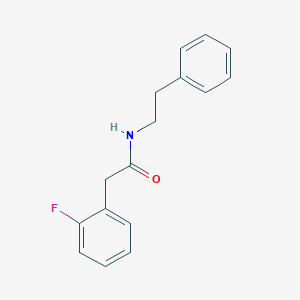
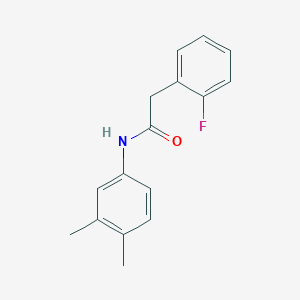
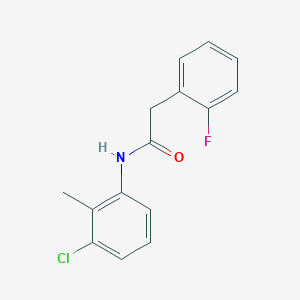

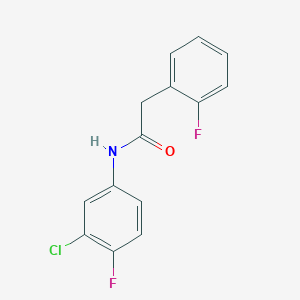
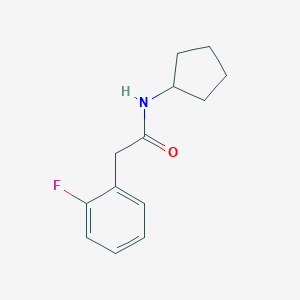
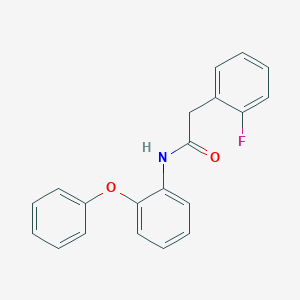
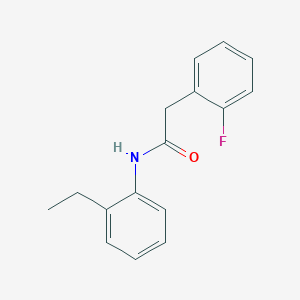

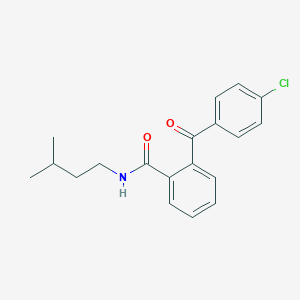
![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)